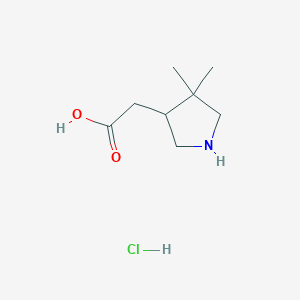

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride

Description

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride is a pyrrolidine derivative featuring a 4,4-dimethyl-substituted pyrrolidine ring with an acetic acid moiety at the 3-position, stabilized as a hydrochloride salt. The dimethyl groups enhance steric hindrance and influence conformational stability, while the acetic acid group enables further functionalization or salt formation for improved solubility .

Properties

IUPAC Name |

2-(4,4-dimethylpyrrolidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAXAGVHKNLPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with acetic acid under specific conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid; hydrochloride. For instance, derivatives of pyrrole have shown significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria. Research indicates that modifications to the pyrrole structure can enhance these properties, making them suitable candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 8a | Staphylococcus aureus | 20 |

| 8b | Escherichia coli | 15 |

| 8c | Pseudomonas aeruginosa | 18 |

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders. Studies indicate that derivatives may exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease or Parkinson's disease. The mechanism of action may involve modulation of neurotransmitter systems or protection against oxidative stress.

Case Study: Neuroprotective Effects

A study examined the neuroprotective effects of a related compound in a mouse model of neurodegeneration. Results demonstrated a significant reduction in neuronal loss and improved cognitive function, suggesting therapeutic potential for similar compounds including 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid; hydrochloride.

Synthesis and Chemical Properties

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid; hydrochloride involves several steps including cyclization and functional group modifications. The compound's chemical stability and solubility are critical for its application in biological systems.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | Chiral nitro ester |

| Step 2 | Hydrolysis | Acidic conditions |

| Step 3 | Decarboxylation | Heat |

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters of 2-(4,4-dimethylpyrrolidin-3-yl)acetic acid hydrochloride with analogous compounds:

Key Observations :

- Solubility : The hydrochloride salt form enhances aqueous solubility, critical for bioavailability in drug formulations. Morpholine derivatives (e.g., 2-(morpholin-4-yl)acetic acid HCl) exhibit superior solubility due to the oxygen atom in the ring .

- Chirality : The target compound and (R)-2-(pyrrolidin-2-yl)acetic acid HCl possess chiral centers, making them valuable in enantioselective synthesis .

Pharmacological and Biochemical Relevance

- Enzyme Inhibition : Pyrrolidine and morpholine derivatives are explored as inhibitors of proteases or kinases. For example, 2-(morpholin-4-yl)acetic acid HCl has been used in kinase inhibitor design .

- CNS Applications : Analogous compounds like 2-phenyl-2-(piperidin-2-yl)acetic acid HCl (Ritalinic acid derivative) are intermediates in central nervous system (CNS) drugs .

Biological Activity

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of pyrrolidine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with acetic acid under specific conditions to produce the hydrochloride salt. The purity and yield of the product can be optimized through controlled temperature and pH during synthesis.

Biological Activity Overview

The biological activity of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride has been explored in various contexts:

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine, including this compound, may exhibit anticancer properties. In studies utilizing human lung adenocarcinoma cell lines (A549), compounds similar to 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid showed varied cytotoxic effects depending on their structural modifications. For instance, the presence of specific substituents on the pyrrolidine ring influenced the viability of cancer cells significantly .

2. Antimicrobial Properties

Recent investigations have also assessed the antimicrobial potential of pyrrolidine derivatives against multidrug-resistant pathogens. The compound's structure suggests it may interact with bacterial topoisomerases, which are crucial for DNA replication and repair processes. This interaction could lead to effective inhibition of bacterial growth .

The mechanism by which 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors within cells. The unique structural features of the pyrrolidine ring allow it to participate in various biochemical pathways, potentially influencing cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Case Study 1: Anticancer Screening

In a controlled study, derivatives including 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid were tested against A549 cells at a concentration of 100 µM. Results indicated that while some derivatives demonstrated significant cytotoxicity (reducing cell viability to as low as 61%), others exhibited minimal effects .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Compounds derived from this class showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Data Tables

Q & A

(Basic) What are the recommended analytical techniques for confirming the purity and structural integrity of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic Acid Hydrochloride?

Answer:

Purity and structural validation require a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for baseline separation. Reference standards (e.g., USP/EP impurities) should be employed for calibration .

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via H and C NMR, focusing on characteristic peaks for the pyrrolidine ring (δ 1.2–1.8 ppm for methyl groups) and acetic acid moiety (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H] at m/z corresponding to the molecular formula).

(Advanced) How can researchers design impurity profiling studies for this compound, particularly in pharmaceutical intermediates?

Answer:

Impurity profiling involves:

- Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, oxidative, thermal, and photolytic) to identify degradation products. Use HPLC-MS to track degradation pathways .

- Synthesis-Related Impurities: Monitor intermediates like unreacted 4,4-dimethylpyrrolidine or residual acetic acid derivatives. Employ orthogonal methods (e.g., ion chromatography for chloride counterion quantification) .

- Reference Standards: Use pharmacopeial-grade impurities (e.g., EP Impurity A/B) for spiking experiments to validate analytical methods .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .

- First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention (H319). For inhalation, move to fresh air and monitor for respiratory irritation (H335) .

- Waste Disposal: Segregate waste in labeled containers for hazardous organic salts and consult institutional guidelines for disposal .

(Advanced) What methodologies are recommended to assess the stability of this compound under varying pH and temperature conditions?

Answer:

- pH Stability Studies: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Analyze degradation kinetics via HPLC at timed intervals. Note: Aqueous solubility data may need empirical determination due to gaps in literature .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can predict shelf-life .

- Light Sensitivity: Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor photodegradation products using LC-MS .

(Advanced) How can researchers elucidate the pharmacological targets or mechanisms of action for this compound?

Answer:

- In Silico Docking: Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinity toward receptors like GABA or ion channels, based on structural analogs (e.g., pyrrolidine derivatives with neurological activity) .

- In Vitro Assays: Screen against target panels (e.g., kinase inhibition, GPCR activity) using fluorescence polarization or radioligand binding assays.

- Metabolic Studies: Incubate with liver microsomes to identify cytochrome P450-mediated metabolites via LC-MS/MS .

(Basic) What solvent systems are optimal for recrystallization or solubility enhancement?

Answer:

- Recrystallization: Use ethanol/water (70:30 v/v) or dichloromethane/methanol mixtures. Monitor crystal formation under controlled cooling rates .

- Solubility Enhancement: For aqueous solutions, consider co-solvents like PEG-400 or cyclodextrin inclusion complexes. Preformulation studies with surfactants (e.g., Tween 80) may improve bioavailability .

(Advanced) How to resolve contradictions in spectroscopic data during structural characterization?

Answer:

- Cross-Validation: Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).

- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., pyrrolidine ring conformation) via single-crystal analysis .

- Isotopic Labeling: Use deuterated analogs to assign overlapping proton signals in complex spectra .

(Advanced) What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Analog Synthesis: Modify the pyrrolidine ring (e.g., substituent variations at the 3-position) or acetic acid moiety (e.g., esterification). Track synthetic yields and purity .

- Biological Testing: Compare IC values across analogs in target-specific assays (e.g., enzyme inhibition). Use statistical tools (e.g., PCA) to correlate structural features with activity .

- Computational SAR: Apply machine learning models (e.g., random forests) to predict bioactivity from molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.